molecular formula C14H19NO2 B6590422 Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate CAS No. 1071129-26-4

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate

Cat. No.: B6590422
CAS No.: 1071129-26-4
M. Wt: 233.31 g/mol
InChI Key: OEVIFWQPSJCRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C14H19NO2. It is known for its unique structure, which includes a cyclopropane ring and a dimethylamino group attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl diazoacetate in the presence of a catalyst. The reaction proceeds through a cyclopropanation process, forming the cyclopropane ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, potentially modulating their activity. The cyclopropane ring may also play a role in the compound’s biological effects by influencing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate is unique due to the combination of its cyclopropane ring and dimethylamino group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in scientific research .

Properties

IUPAC Name

ethyl 2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-17-14(16)13-9-12(13)10-5-7-11(8-6-10)15(2)3/h5-8,12-13H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVIFWQPSJCRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate
Reactant of Route 6
Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.